(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Description
(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative characterized by a fluorine substituent at the 5-position of the aromatic ring and an amine group at the 3-position of the dihydrofuran moiety. Its molecular formula is C₈H₈FNO, with a molecular weight of 153.16 g/mol (calculated). The compound’s stereochemistry is defined by the (3R)-configuration, which may influence its biological activity and receptor binding specificity . It is available commercially with a purity of 95% (CAS: 1213414-46-0) and is often used as a synthetic intermediate in pharmaceutical research .
Structure
3D Structure
Properties
IUPAC Name |
(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCBVVODVORHGP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the benzofuran ring.
Amination: Introduction of the amine group at the 3-position of the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates to the desired dihydrobenzofuran structure.
Selective Fluorination: Using fluorinating agents under controlled conditions to achieve the specific substitution pattern.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may yield fully saturated benzofuran derivatives.
Scientific Research Applications
(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors to elicit a biological response.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Substituent-Type Variations
(3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Structure : Features a trifluoromethyl (-CF₃) group at the 5-position instead of fluorine.
- Molecular Formula: C₉H₉ClF₃NO; Molecular Weight: 239.62 g/mol .
- The hydrochloride salt form improves solubility in polar solvents .
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine
- Structure : Contains bromine at the 5-position and fluorine at the 4-position.
- Molecular Formula: C₈H₇BrFNO; Molecular Weight: 248.05 g/mol .
- Key Differences :
(R)-5-Methoxy-2,3-dihydrobenzofuran-3-amine
- Structure : Methoxy (-OCH₃) substituent at the 5-position.
- Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol .
- Key Differences :
Substituent-Position Variations
(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-amine
- Structure : Fluorine at the 6-position instead of 5.
- Molecular Formula: C₈H₈FNO; Molecular Weight: 153.16 g/mol .
- Key Differences :
- Positional isomerism may lead to distinct pharmacokinetic profiles due to altered metabolic stability.
(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Structure : Fluorine at the 7-position.
- Molecular Formula: C₈H₉ClFNO; Molecular Weight: 189.61 g/mol .
- Key Differences :
Impact of Salts and Stereochemistry
Biological Activity
(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C8H8FNO
- InChI Key : 1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m0/s1
These properties indicate that the compound is a fluorinated derivative of benzofuran, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate (DU-145) | 0.054 | Induces apoptosis via caspase activation |
| Cervical (HeLa) | 0.048 | Arrests cell cycle at G2/M phase |
| Lung (A549) | 1.67 | Inhibits tubulin polymerization |
| Liver (HepG2) | 4.1 | Disrupts microtubule dynamics |
| Breast (MCF-7) | 2.4 | Induces apoptosis and downregulates anti-apoptotic proteins |
These findings suggest that the compound exhibits significant cytotoxic effects on multiple cancer cell lines through various mechanisms such as apoptosis induction and microtubule disruption .
The mechanism by which this compound exerts its biological effects primarily involves:
- Tubulin Binding : The compound binds to the colchicine site on beta-tubulin, inhibiting microtubule assembly and leading to cell cycle arrest .
- Caspase Activation : It activates caspases, which are crucial for the apoptotic process, thereby promoting programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Study 1: In Vitro Analysis
A study conducted on A549 lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 0.054 µM. The study also reported morphological changes consistent with apoptosis and increased caspase activity .
Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of related compounds revealed that modifications to the benzofuran structure significantly influenced anticancer activity. For example, substituting different groups at specific positions on the benzofuran ring altered binding affinity to tubulin and overall cytotoxicity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or enantiopure starting materials. For example, Na₂CO₃ in THF/H₂O mixtures can facilitate nucleophilic substitutions while retaining stereochemical integrity . Palladium or nickel catalysts may enhance reaction rates and selectivity for fluorinated intermediates . Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) is also effective for separating enantiomers .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining absolute configuration, as demonstrated for structurally related fluorinated benzofurans . Complementary techniques include:
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to infer spatial arrangements .
- Optical Rotation : Comparison with literature values for known enantiomers .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
Advanced Research Questions
Q. How does the fluorine substituent at position 5 influence the compound’s electronic and steric properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases ring electrophilicity, altering reactivity in substitution reactions. Computational studies (DFT) can map electron density distributions. Experimentally, compare:
- pKa Values : Fluorine lowers amine basicity due to inductive effects.
- X-ray Data : Bond lengths and angles (e.g., C-F: ~1.35 Å) reveal steric constraints .
- Kinetic Studies : Fluorinated analogs show slower hydrolysis rates in acidic conditions compared to methoxy derivatives .
Q. How can contradictions in biological activity data between enantiomers be resolved?
- Methodological Answer :
- Chiral Pharmacology : Use in vitro assays (e.g., enzyme inhibition) to compare (3R) and (3S) isomers. For example, fluoro-substituted benzofurans exhibit stereospecific binding to serotonin receptors .
- Metabolic Profiling : LC-MS/MS to track enantiomer-specific degradation pathways in biological matrices .
- Molecular Docking : Predict binding affinities to target proteins using software like AutoDock Vina .
Q. What strategies mitigate racemization during derivatization of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct acylations or sulfonations below 0°C to minimize epimerization .
- Protecting Groups : Use Boc or Fmoc groups to stabilize the amine during functionalization .
- In Situ Monitoring : Real-time chiral HPLC to detect racemization during reaction optimization .
Q. How does the compound’s stability under varying pH conditions impact its applicability in pharmacokinetic studies?
- Methodological Answer :
- Mitigation : Formulate as hydrochloride salts or encapsulate in liposomes to enhance stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Variability often arises from:
- Reagent Purity : Impurities in fluorinating agents (e.g., Selectfluor®) reduce yields .
- Stereochemical Leakage : Incomplete chiral resolution during workup .
- Scale Effects : Pilot-scale reactions (≥10 g) may require optimized stirring or temperature gradients .
- Resolution : Reproduce protocols with rigorously dried solvents and inert atmospheres. Report yields with ±5% error margins.
Q. Why do some studies report conflicting bioactivity results for fluorinated benzofuran-3-amine derivatives?
- Methodological Answer : Common pitfalls include:
- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for receptor assays) .
- Solvent Artifacts : DMSO >0.1% can inhibit enzymatic activity; use water-soluble cyclodextrin carriers .
- Isomer Cross-Contamination : Validate enantiopurity before testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
